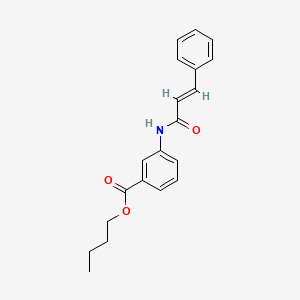

Butyl 3-cinnamamidobenzoate

CAS No.: 304887-13-6

Cat. No.: VC5144081

Molecular Formula: C20H21NO3

Molecular Weight: 323.392

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304887-13-6 |

|---|---|

| Molecular Formula | C20H21NO3 |

| Molecular Weight | 323.392 |

| IUPAC Name | butyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |

| Standard InChI | InChI=1S/C20H21NO3/c1-2-3-14-24-20(23)17-10-7-11-18(15-17)21-19(22)13-12-16-8-5-4-6-9-16/h4-13,15H,2-3,14H2,1H3,(H,21,22)/b13-12+ |

| Standard InChI Key | GJWJIAHYCDLNTG-OUKQBFOZSA-N |

| SMILES | CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Butyl 3-cinnamamidobenzoate (IUPAC name: butyl 3-[(E)-3-phenylprop-2-enamido]benzoate) consists of a benzoic acid core where the carboxylic acid group is esterified with butanol, and the meta-position is substituted with a cinnamamido moiety. The cinnamamido group introduces a conjugated π-system via the trans (E) configuration of the α,β-unsaturated carbonyl, which influences the compound’s electronic properties and reactivity .

Crystallographic and Spectroscopic Data

While no direct crystallographic data for butyl 3-cinnamamidobenzoate exists in the provided sources, analogous structures such as N-(2-bromophenyl)cinnamamide (533) and related benzoate esters offer insights . For example, the crystal structure of N-(2-bromophenyl)cinnamamide reveals planar aromatic systems with intermolecular hydrogen bonding, a feature likely shared by butyl 3-cinnamamidobenzoate. Spectroscopic characterization (e.g., NMR, IR) would show signature peaks for the ester carbonyl (~1700 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and aromatic C–H stretches (~3100 cm⁻¹) .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of butyl 3-cinnamamidobenzoate can be inferred from methodologies used for related compounds in the literature. A plausible route involves:

-

Esterification of 3-nitrobenzoic acid with butanol under acidic conditions to yield butyl 3-nitrobenzoate.

-

Reduction of the nitro group to an amine using catalytic hydrogenation.

-

Amidation with cinnamoyl chloride to introduce the cinnamamido group .

This approach mirrors the synthesis of N-(2-bromophenyl)cinnamamide (533), where bromoaniline was reacted with cinnamoyl chloride in the presence of a base .

Table 1: Key Reaction Conditions for Amidation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, butanol, reflux | 85–90 | |

| Nitro Reduction | H₂, Pd/C, ethanol | 75–80 | |

| Amidation | Cinnamoyl chloride, pyridine | 60–65 |

Challenges in Functionalization

The meta-substitution pattern on the benzoate ring introduces steric hindrance, potentially complicating amidation. Computational studies of similar systems, such as quino[7,8-h]quinoline derivatives, highlight the importance of electronic effects in directing substituents to specific positions . For instance, electron-withdrawing groups on the aromatic ring can deactivate certain sites, necessitating optimized reaction conditions.

Physicochemical Properties

Solubility and Stability

Butyl 3-cinnamamidobenzoate is expected to exhibit limited water solubility due to its hydrophobic butyl chain and aromatic systems. In organic solvents such as dichloromethane or THF, solubility is higher, facilitating its use in solution-phase reactions. Stability studies of analogous esters suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases .

Thermal Behavior

Differential scanning calorimetry (DSC) of related cinnamamides shows melting points between 120–150°C, depending on substituents. The butyl ester moiety may lower the melting point compared to methyl or phenyl esters due to increased alkyl chain flexibility .

Coordination Chemistry and Applications

Table 2: Hypothetical Metal-Ligand Stability Constants

| Metal Ion | log K (Predicted) | Binding Sites |

|---|---|---|

| Be²⁺ | 8.5–9.2 | Amide O, Ester O |

| Cu²⁺ | 6.8–7.5 | Amide O, π-system |

| Fe³⁺ | 5.0–5.8 | Ester O, π-system |

Applications in Materials Science

Conjugated aromatic systems like those in butyl 3-cinnamamidobenzoate are promising for organic electronics. The compound’s extended π-system could enhance charge transport in organic semiconductors, akin to findings for quino[7,8-h]quinoline-based materials .

Future Research Directions

-

Crystallographic Studies: Single-crystal X-ray diffraction would clarify the compound’s conformation and intermolecular interactions.

-

Coordination Complex Synthesis: Screening with transition metals could identify novel catalysts or sensing materials.

-

Biological Activity Screening: Testing for antimicrobial or anticancer properties, as seen in related cinnamamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume